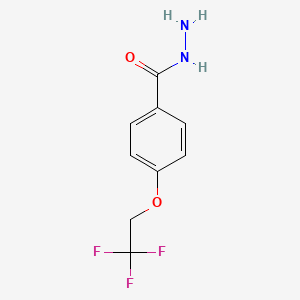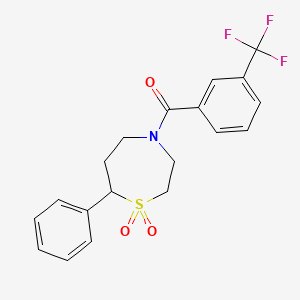
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TFMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
Synthesis and Characterization Techniques
A variety of synthesis and characterization techniques are utilized in the development and study of complex organic compounds. For instance, the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties showcases a method for creating compounds with potential therapeutic applications (Largeron & Fleury, 1998). Similarly, microwave- and ultrasound-assisted semisynthesis provides a rapid approach to synthesizing methoxylated propiophenones, demonstrating the efficiency of modern synthesis techniques (Joshi, Sharma, & Sinha, 2005).
Biological Activities and Applications
The study of compounds' biological activities is crucial for drug development and understanding molecular interactions within biological systems. For example, benzophenone tagged thiazolidinone analogs have been synthesized and evaluated for their xanthine oxidase inhibition and antioxidant properties, which are relevant for treating conditions like gout or oxidative stress-related diseases (Lakshmi Ranganatha et al., 2014). Additionally, the discovery of triazolothiadiazine derivatives with in vitro anticoronavirus and antitumoral activity highlights the potential of novel compounds in addressing infectious diseases and cancer (Jilloju et al., 2021).
Chemical Structure and Mechanistic Insights
Deep understanding of a compound's chemical structure and its interactions at the molecular level can lead to the discovery of new therapeutic agents. Studies involving the structural characterization, DFT, and docking studies of thiazolyl and thiophenyl methanone compounds provide valuable insights into their antibacterial activities and interaction mechanisms with biological targets (Shahana & Yardily, 2020).
特性
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)16-8-4-7-15(13-16)18(24)23-10-9-17(27(25,26)12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVNWBVTSDILKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

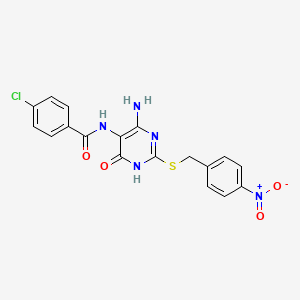
![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
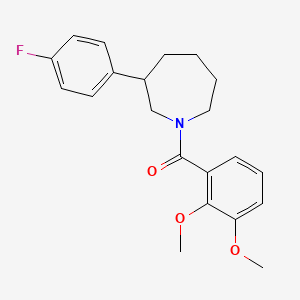
![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)
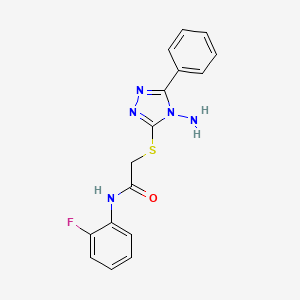
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)
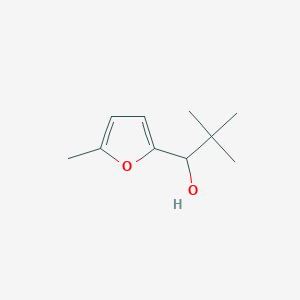
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2534415.png)
![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)
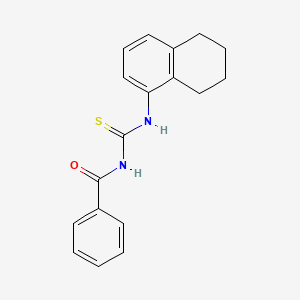
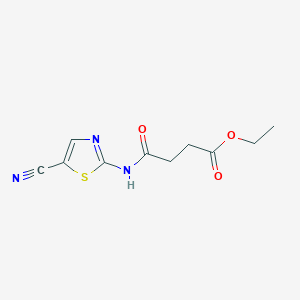
![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2534422.png)
